molecular formula C17H19ClN2O B8128007 5-Amino-N-(tert-butyl)-4'-chloro-[1,1'-biphenyl]-3-carboxamide

5-Amino-N-(tert-butyl)-4'-chloro-[1,1'-biphenyl]-3-carboxamide

Cat. No.: B8128007
M. Wt: 302.8 g/mol
InChI Key: DODCTPIODFDLIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-N-(tert-butyl)-4’-chloro-[1,1’-biphenyl]-3-carboxamide is a complex organic compound featuring a biphenyl core with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-N-(tert-butyl)-4’-chloro-[1,1’-biphenyl]-3-carboxamide typically involves multi-step organic reactions

    Preparation of Biphenyl Core: The biphenyl core can be synthesized via Suzuki-Miyaura coupling reaction between a halogenated benzene and a boronic acid derivative.

    Introduction of tert-Butyl Group: The tert-butyl group can be introduced using tert-butyl chloride in the presence of a Lewis acid catalyst.

    Chlorination: The chloro substituent can be introduced through electrophilic aromatic substitution using chlorine gas or N-chlorosuccinimide.

    Amination: The amino group can be introduced via nucleophilic substitution using ammonia or an amine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Amino-N-(tert-butyl)-4’-chloro-[1,1’-biphenyl]-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chloro substituent can be reduced to a hydrogen atom.

    Substitution: The chloro substituent can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or sodium alkoxide (NaOR) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of the chloro group can yield hydroxyl or alkoxy derivatives.

Scientific Research Applications

5-Amino-N-(tert-butyl)-4’-chloro-[1,1’-biphenyl]-3-carboxamide has various applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and protein binding due to its unique functional groups.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Amino-N-(tert-butyl)-4’-chloro-[1,1’-biphenyl]-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the chloro and tert-butyl groups can influence the compound’s hydrophobic interactions and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-N-(tert-butyl)-[1,1’-biphenyl]-3-carboxamide: Lacks the chloro substituent.

    5-Amino-N-(tert-butyl)-4’-methyl-[1,1’-biphenyl]-3-carboxamide: Has a methyl group instead of a chloro group.

    5-Amino-N-(tert-butyl)-4’-fluoro-[1,1’-biphenyl]-3-carboxamide: Has a fluoro group instead of a chloro group.

Uniqueness

The presence of the chloro substituent in 5-Amino-N-(tert-butyl)-4’-chloro-[1,1’-biphenyl]-3-carboxamide imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential for specific biological interactions. This makes it distinct from its analogs and useful in applications requiring specific reactivity and binding characteristics.

Properties

IUPAC Name

3-amino-N-tert-butyl-5-(4-chlorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O/c1-17(2,3)20-16(21)13-8-12(9-15(19)10-13)11-4-6-14(18)7-5-11/h4-10H,19H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DODCTPIODFDLIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC(=CC(=C1)C2=CC=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.